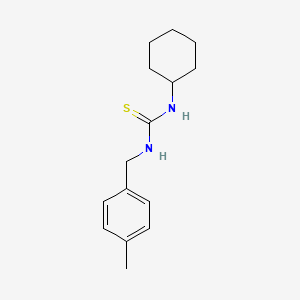
1-(4-chlorophenyl)-5-(2,5-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-chlorophenyl)-5-(2,5-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. The compound is also known as CDB-2914 or Ulipristal acetate and is an antagonist of the progesterone receptor.
作用机制
1-(4-chlorophenyl)-5-(2,5-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is an antagonist of the progesterone receptor. It binds to the receptor and prevents the binding of progesterone, which is a hormone that plays a crucial role in the menstrual cycle and pregnancy. By blocking the progesterone receptor, the compound can prevent the growth and proliferation of certain types of cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(4-chlorophenyl)-5-(2,5-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione are related to its anti-progestin activity. The compound has been shown to inhibit the growth of breast cancer cells and endometrial cancer cells. It has also been studied for its potential use as an emergency contraceptive, as it can prevent the implantation of a fertilized egg in the uterus.
实验室实验的优点和局限性
One advantage of using 1-(4-chlorophenyl)-5-(2,5-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its anti-progestin activity, which makes it a potential candidate for the treatment of certain types of cancer. However, one limitation is that the compound is not selective for the progesterone receptor, and it can also bind to other receptors, which may lead to unwanted side effects.
未来方向
For research on 1-(4-chlorophenyl)-5-(2,5-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione include studying its potential use as a therapeutic agent for the treatment of breast cancer and endometrial cancer. The compound could also be studied for its potential use as an emergency contraceptive, as it has been shown to prevent the implantation of a fertilized egg in the uterus. Additionally, further research could be conducted to improve the selectivity of the compound for the progesterone receptor, which would reduce the risk of unwanted side effects.
合成方法
The synthesis of 1-(4-chlorophenyl)-5-(2,5-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione involves the condensation of 4-chlorobenzaldehyde and 2,5-dimethoxybenzylamine in the presence of acetic acid. The resulting Schiff base is then cyclized with barbituric acid to give the final product.
科学研究应用
1-(4-chlorophenyl)-5-(2,5-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been the subject of scientific research due to its potential therapeutic applications. The compound has been shown to have anti-progestin activity, which makes it a potential candidate for the treatment of certain types of cancer, such as breast cancer and endometrial cancer. The compound has also been studied for its potential use as an emergency contraceptive.
属性
IUPAC Name |
(5Z)-1-(4-chlorophenyl)-5-[(2,5-dimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O5/c1-26-14-7-8-16(27-2)11(9-14)10-15-17(23)21-19(25)22(18(15)24)13-5-3-12(20)4-6-13/h3-10H,1-2H3,(H,21,23,25)/b15-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKSIOQFLJLPYRG-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-{[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}phenyl)acetamide](/img/structure/B5966819.png)
![2-hydroxybenzaldehyde [4-(4-methoxyphenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B5966825.png)
![5-chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B5966826.png)
![N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B5966840.png)

![2-(4-hydroxy-2-{[1-(4-nitrophenyl)ethylidene]hydrazono}-2,5-dihydro-1,3-thiazol-5-yl)-N-(2-methylphenyl)acetamide](/img/structure/B5966846.png)
![4-(4-ethoxybenzyl)-3-{2-oxo-2-[4-(2-pyrazinyl)-1-piperazinyl]ethyl}-2-piperazinone](/img/structure/B5966861.png)
![2-hydroxybenzaldehyde [4-(4-chlorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B5966874.png)

![N-(4-fluorobenzyl)-3-{1-[(3-phenyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B5966885.png)
![2-[(1,4-dioxaspiro[4.5]dec-2-ylmethyl)thio]-6-methyl-4(3H)-pyrimidinone](/img/structure/B5966890.png)
![N-(3-{[(2-ethoxyphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide](/img/structure/B5966892.png)
![3-[(2,6-dimethyl-4-morpholinyl)sulfonyl]benzamide](/img/structure/B5966905.png)
![ethyl (4-{[(2,4-dichlorophenoxy)acetyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)acetate](/img/structure/B5966915.png)